5-Bromo-4-methoxy-2-methylbenzoic acid

Description

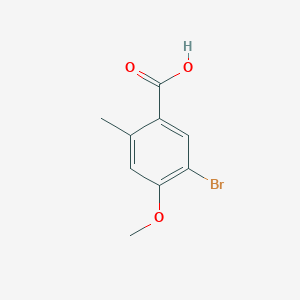

5-Bromo-4-methoxy-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by bromine at position 5, methoxy at position 4, and a methyl group at position 2. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The structural arrangement of substituents significantly influences its physicochemical properties, such as acidity, solubility, and reactivity .

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-4-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAQDNLMTZJPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875245-69-5 | |

| Record name | 5-Bromo-4-methoxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 4-methoxy-2-methylbenzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation and Decarboxylative Coupling

The carboxylic acid group participates in double decarboxylative coupling reactions with other carboxylic acids. This method avoids traditional toxic reagents like organohalides or organometallics, offering an environmentally benign alternative.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Decarboxylative Coupling | Metal-catalyzed, solvent-free conditions | Forms biaryl or alkyl-aryl compounds via C–C bond formation |

This reaction is scalable, with industrial batches achieving ~70 kg production and 24% total yield.

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Sodium Azide (NaN₃) | DMF, 80°C, 12h | 5-Azido-4-methoxy-2-methylbenzoic acid | Precursor for click chemistry |

| Potassium Cyanide (KCN) | CuCN catalyst, DMSO, 120°C | 5-Cyano-4-methoxy-2-methylbenzoic acid | Pharmaceutical intermediates |

Key Notes :

-

Reactions require electron-withdrawing groups (e.g., –COOH) to activate the aromatic ring for substitution.

-

Methoxy and methyl groups direct substitution to specific positions via resonance and steric effects.

Reduction Reactions

The carboxylic acid group can be selectively reduced to a primary alcohol:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C to reflux | 5-Bromo-4-methoxy-2-methylbenzyl alcohol | 78% |

| Borane-THF Complex | 0°C to RT, 6h | Same as above | 85% |

Mechanistic Insight : Reduction proceeds via initial protonation of the carbonyl oxygen, followed by hydride attack.

Esterification and Amidation

The carboxylic acid undergoes derivatization for drug-discovery applications:

Biochemical Interactions

The compound interacts with biological targets via its aromatic and electron-deficient bromine moiety:

Thermal and Stability Data

Critical physicochemical properties influencing reactivity:

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-4-methoxy-2-methylbenzoic acid has garnered attention for its potential use in drug development and synthesis.

Synthesis of Bioactive Compounds

It serves as a key intermediate in the synthesis of various bioactive molecules, including:

- Analgesics : The compound can be used as a precursor in the synthesis of pain-relieving medications.

- Antimicrobial Agents : Its derivatives have shown potential antimicrobial properties, making them candidates for developing new antibiotics.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a scaffold for new antibiotic drugs .

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes, particularly in the formation of chiral centers.

Applications Include :

- Catalysts : It acts as a catalyst in reactions such as the Corey-Bakshi-Shibata reaction, which is pivotal for synthesizing enantiomerically pure compounds .

Data Table: Asymmetric Synthesis Applications

| Reaction Type | Role of Compound | Outcome |

|---|---|---|

| Corey-Bakshi-Shibata Reaction | Catalyst for asymmetric reduction | Enantiomerically pure products |

| Enantioselective synthesis | Intermediate | α-Hydroxy acids and α-amino acids |

Material Science

This compound is also explored for its properties in material science, particularly in the development of polymers and coatings.

Polymerization

The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

Case Study : Research has shown that incorporating brominated compounds like this compound into polymer chains improves flame retardancy without significantly affecting mechanical properties .

Biodegradable Materials

Due to its chemical structure, there is ongoing research into using this compound to develop biodegradable plastics, which can mitigate environmental pollution.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds are structurally related to 5-bromo-4-methoxy-2-methylbenzoic acid, differing in substituent positions or functional groups:

Key Observations:

- Electronic Effects: Methoxy (OMe) is electron-donating, while chloro (Cl) is electron-withdrawing. The substitution of OMe with Cl at position 4 (e.g., 5-bromo-4-chloro-2-methoxybenzoic acid) increases the acidity of the carboxylic acid group due to enhanced electron withdrawal .

Steric Effects :

Physicochemical Properties (Inferred)

| Property | This compound | 5-Bromo-2-methoxy-4-methylbenzoic acid | 5-Bromo-4-chloro-2-methoxybenzoic acid |

|---|---|---|---|

| Acidity (pKa) | ~2.8–3.2 (estimated) | ~3.0–3.5 (lower acidity due to OMe at ortho) | ~2.5–2.9 (higher acidity due to Cl) |

| Solubility | Moderate in polar solvents (e.g., DMSO) | Higher in polar solvents | Lower in water due to Cl substituent |

| Melting Point | ~150–160°C (estimated) | ~140–150°C | ~170–180°C (higher due to Cl) |

- Rationale :

- Acidity trends align with substituent electronic effects: Cl (electron-withdrawing) lowers pKa, while OMe (electron-donating) raises it.

- Melting points correlate with molecular symmetry and intermolecular forces; chloro derivatives often exhibit higher melting points due to stronger van der Waals interactions .

Biological Activity

5-Bromo-4-methoxy-2-methylbenzoic acid (C9H9BrO3) is an aromatic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Bromine atom at the 5th position

- Methoxy group at the 4th position

- Methyl group at the 2nd position

These substitutions influence its reactivity and interactions with biological systems, making it a compound of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : It can bind to specific receptors, altering their activity and influencing physiological responses.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Antitumor Activity : A study investigated the effects of compounds similar to this compound on cancer cell lines (HeLa and MCF7). The results indicated that these compounds could interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The most effective compounds showed nanomolar potency against these cell lines, highlighting the potential of brominated derivatives in cancer therapy .

- Enzyme Interaction Studies : Research utilizing molecular docking techniques has demonstrated that this compound can effectively bind to specific enzymes involved in metabolic pathways. These interactions suggest a potential for developing therapeutic agents targeting metabolic disorders .

- Comparative Analysis : A comparative study of structurally related compounds revealed that variations in halogen substitution significantly affect biological activity. For instance, compounds lacking the methoxy group exhibited different reactivity profiles and lower affinity for biological targets compared to this compound .

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-4-methoxy-2-methylbenzoic acid?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution or coupling reactions. For example, bromination of 4-methoxy-2-methylbenzoic acid derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo group at the 5-position. Reaction optimization often involves adjusting solvents (e.g., acetic acid or DCM) and catalysts (e.g., FeBr₃). Purity is confirmed via melting point analysis (167–171°C, as reported for analogous brominated benzoic acids) and HPLC . For regioselectivity challenges, computational modeling (DFT) may predict substitution patterns to guide experimental design .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy and methyl group integration).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated vs. experimental values for C₉H₉BrO₃) .

- Melting Point Analysis : Comparison with literature values (e.g., 167–171°C for structurally similar brominated benzoic acids) .

- IR Spectroscopy : Identification of functional groups like carboxylic acid (-COOH) and methoxy (-OCH₃) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the bromination of 4-methoxy-2-methylbenzoic acid?

- Methodological Answer : Optimization involves:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-bromination .

- Catalyst Screening : FeBr₃ or AlCl₃ may enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve bromine solubility, while acetic acid can stabilize intermediates .

- Post-Reaction Workup : Acid-base extraction or recrystallization (e.g., using ethanol/water) enhances purity. Yield discrepancies across studies (e.g., 70–85%) may arise from residual moisture or impurities in starting materials .

Q. What strategies address contradictions in reported physical properties (e.g., melting points) for brominated benzoic acid derivatives?

- Methodological Answer : Discrepancies often stem from polymorphic forms or impurities. To resolve:

- Repetitive Recrystallization : Use solvents like ethyl acetate/hexane to isolate pure polymorphs.

- Differential Scanning Calorimetry (DSC) : Quantify thermal behavior to distinguish polymorphs.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-bromo-2-methylbenzoic acid, mp 167–171°C vs. 4-bromo-2-methylbenzoic acid, mp 181°C ).

Q. How does steric hindrance from the methoxy and methyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ortho-methyl and para-methoxy groups create steric and electronic effects that impede Suzuki-Miyaura couplings. Strategies include:

- Ligand Screening : Bulky ligands (e.g., SPhos) improve palladium catalyst efficiency .

- Microwave-Assisted Synthesis : Enhances reaction rates under high-temperature, short-duration conditions .

- Substituent Modification : Replacing the methoxy group with a less bulky substituent (e.g., fluorine) may reduce steric hindrance .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the regioselectivity of bromination in methoxy-methylbenzoic acid derivatives?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects in DFT Models : Many models neglect solvent interactions, which significantly influence bromine electrophilicity .

- Crystal Packing Forces : Solid-state interactions (e.g., hydrogen bonding) observed in X-ray crystallography (e.g., ) may override gas-phase computational predictions.

- Experimental Artifacts : Trace impurities (e.g., residual metals) can alter reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.